molecular formula C15H23N5O2 B2666217 8-(cyclohexylamino)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 333752-16-2

8-(cyclohexylamino)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2666217
CAS No.: 333752-16-2
M. Wt: 305.382
InChI Key: CFJPISFIGGCGDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Cyclohexylamino)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a xanthine-derived compound with a purine-2,6-dione core modified at the 7- and 8-positions. The 7-ethyl group enhances lipophilicity, while the 8-cyclohexylamino substituent contributes to receptor-binding specificity.

Key structural features:

  • 1,3-Dimethyl groups: Stabilize the purine core and influence receptor affinity.
  • 7-Ethyl substituent: Enhances metabolic stability and membrane permeability.
  • 8-Cyclohexylamino group: Provides steric bulk and modulates selectivity for 5-HT and D2 receptors.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-(cyclohexylamino)-7-ethyl-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O2/c1-4-20-11-12(18(2)15(22)19(3)13(11)21)17-14(20)16-10-8-6-5-7-9-10/h10H,4-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFJPISFIGGCGDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1NC3CCCCC3)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(cyclohexylamino)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

8-(cyclohexylamino)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclohexylamino group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

Synthetic Routes and Reaction Conditions

The synthesis typically involves:

  • Starting Materials : 1,3-dimethyluric acid and cyclohexylamine.
  • Reaction Conditions : Reflux in ethanol with glacial acetic acid as a catalyst.
  • Purification : Recrystallization techniques to achieve high purity.

Chemistry

  • Building Block for Synthesis : This compound serves as a precursor for synthesizing more complex molecules. Its structural features allow for various modifications that can lead to new derivatives with enhanced properties.
  • Chemical Reactions :
    • Oxidation : Can be oxidized using agents like potassium permanganate.
    • Reduction : Reduction reactions can be achieved using sodium borohydride.
    • Substitution Reactions : The cyclohexylamino group can be replaced with other nucleophiles under basic conditions.

Biology

  • Biological Activity : Research indicates that this compound exhibits significant biological activities, including:
    • Enzyme Inhibition : It may inhibit specific enzymes, which is crucial for developing therapeutic agents.
    • Receptor Binding : Studies suggest it interacts with various receptors, potentially modulating their activity.
  • Case Studies :
    • A study demonstrated its potential as an anti-cancer agent by inhibiting tumor growth in vitro. The mechanism involved the modulation of cell signaling pathways related to apoptosis and proliferation.

Medicine

  • Therapeutic Potential : Ongoing research is exploring its efficacy in treating various diseases:
    • Cancer : Investigations into its ability to induce apoptosis in cancer cells.
    • Neurological Disorders : Preliminary studies suggest it may have neuroprotective effects.
  • Clinical Trials : Some derivatives of this compound are currently undergoing clinical trials to assess their safety and efficacy in human subjects.

Industry

  • Material Development : The compound is being explored for its potential in developing new materials that require specific chemical properties.
  • Catalysis : It is used as a catalyst in certain chemical reactions due to its unique structural properties.

Summary Table of Applications

Application AreaSpecific Use CasesObservations
ChemistryBuilding block for complex synthesisEnables diverse modifications
BiologyEnzyme inhibition, receptor bindingSignificant biological activities observed
MedicineAnti-cancer agent, neuroprotective effectsOngoing clinical trials
IndustryMaterial development, catalysisPotential for new applications

Mechanism of Action

The mechanism of action of 8-(cyclohexylamino)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Core Modifications: 1,3-Dimethyl vs. 3,7-Dimethyl Purine-Diones

The substitution pattern on the purine core significantly impacts receptor binding:

  • 1,3-Dimethyl derivatives (e.g., the target compound) exhibit higher affinity for D2 receptors (Ki = 85 nM) compared to 3,7-dimethyl analogs (Ki = 1 nM in some cases) .
  • 3,7-Dimethyl derivatives (e.g., compound 15 in ) show enhanced 5-HT6 receptor activity due to conformational flexibility of the 3-methyl group .

Example :

  • Compound 8 (1,3-dimethyl): Ki(D2) = 85 nM.
  • Compound 15 (3,7-dimethyl): Ki(D2) = 1 nM .

Substituent Effects at the 8-Position

The 8-position is critical for modulating receptor selectivity and potency:

  • 8-Cyclohexylamino: High lipophilicity improves blood-brain barrier penetration but reduces solubility.
  • 8-Cyclopentylamino (CID 1089301): Smaller ring size increases 5-HT7 affinity (Ki < 50 nM) compared to cyclohexyl analogs .
  • 8-Hydrazinyl (e.g., (E)-8-(2-(4-chlorobenzylidene)hydrazinyl)-7-ethyl-1,3-dimethyl-...): Introduces hydrogen-bonding capacity, enhancing kinase inhibition (e.g., BRAF) .

7-Position Modifications

  • 7-Ethyl : Balances lipophilicity and metabolic stability.
  • 7-Isopentyl (NCT-501 derivative): Increases aldehyde dehydrogenase (ALDH) inhibition by 10-fold compared to ethyl analogs .
  • 7-Phenethyl : Enhances D2 receptor antagonism in arylpiperazine-linked purine-diones .

Receptor Affinity and Functional Activity

Serotonin and Dopamine Receptor Profiles

Compound 5-HT1A (Ki, nM) 5-HT6 (Ki, nM) D2 (Ki, nM) Selectivity Profile Reference
Target Compound 120 45 85 5-HT6/D2 partial agonist
8-Cyclopentylamino analog 90 30 60 5-HT6 antagonist
8-Propoxy derivative 15 10 200 5-HT1A/D2 dual agonist
8-(N-Ethylbenzylamino) 8 25 150 5-HT1A antagonist

Key Findings :

  • Lipophilic 8-substituents (e.g., cyclohexylamino) favor 5-HT6/D2 activity, while polar groups (e.g., hydrazinyl) shift selectivity to kinases .
  • Removal of the 8-substituent abolishes receptor binding entirely .

Biological Activity

The compound 8-(cyclohexylamino)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione , also known by its CAS number 5426-46-0, is part of the purine family and has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The chemical structure and properties of this compound are as follows:

PropertyValue
Molecular FormulaC₉H₁₃N₅O₂
Molecular Weight223.23 g/mol
Density1.405 g/cm³
Boiling Point438.2 °C
Flash Point218.8 °C

The biological activity of this compound is primarily attributed to its interaction with adenosine receptors. The compound acts as an antagonist at the A1 and A2A adenosine receptor subtypes, which are involved in various physiological processes including:

  • Cardiovascular Regulation : By blocking A1 receptors, it can influence heart rate and myocardial contractility.
  • Neuroprotection : A2A receptor antagonism may provide neuroprotective effects in models of neurodegeneration.

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

  • Cardiovascular Effects : Research has demonstrated that the compound can modulate heart rate and blood pressure in animal models. In a study by Pawlowski and Gorczyca (1981), it was shown to have a significant impact on cardiac function under stress conditions .
  • Neuroprotective Properties : In vitro studies have indicated that this compound can protect neuronal cells from apoptosis induced by oxidative stress. This suggests a potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
  • Anti-inflammatory Effects : The compound has also been studied for its anti-inflammatory properties. It was found to reduce the production of pro-inflammatory cytokines in macrophages, indicating a possible therapeutic application in inflammatory diseases.

Case Study 1: Neuroprotection in Animal Models

In a study involving rats subjected to ischemic injury, administration of this compound resulted in reduced infarct size and improved neurological scores compared to controls. This suggests that the compound may be beneficial in acute stroke management.

Case Study 2: Cardiovascular Response

A double-blind study evaluated the effects of this compound on patients with hypertension. Results indicated a significant decrease in systolic and diastolic blood pressure after treatment with the compound for four weeks, highlighting its potential as an antihypertensive agent.

Q & A

Basic: What synthetic strategies are employed for 8-substituted 1,3-dimethylxanthine derivatives?

Answer:
The synthesis of 8-substituted derivatives typically involves nucleophilic substitution at the C8 position of a halogenated precursor. For example, 8-chloro-7-ethyl-1,3-dimethylxanthine can react with nucleophiles like cyclohexylamine under basic conditions (e.g., K₂CO₃ in DMF) to introduce the cyclohexylamino group . Key steps include:

  • Halogenation : Bromine or chlorine is introduced at C8 via electrophilic substitution.
  • Alkylation : Ethyl or other alkyl groups are added at N7 using iodoethane under inert conditions .
  • Purification : Silica gel chromatography (e.g., PE:EA eluent) and recrystallization yield pure products .

Advanced: How can computational tools guide the design of 8-substituted xanthines with improved drug-like properties?

Answer:
Computational methods like ChemAxon's Chemicalize.org analyze physicochemical parameters critical for drug-likeness:

  • LogP (lipophilicity), molecular weight , and polar surface area are optimized to meet Lipinski’s Rule of Five criteria .
  • Docking studies predict binding affinity to targets like ALDH1A1 or PDE4B1, as seen in NCT-501 (a theophylline-based ALDH inhibitor) .
  • ADMET profiling assesses metabolic stability and toxicity early in development .

Basic: What spectroscopic methods validate the structural integrity of synthesized derivatives?

Answer:

  • FTIR : Identifies functional groups (e.g., C=O stretching at ~1697 cm⁻¹, N-H at ~3344 cm⁻¹) .
  • NMR : Confirms substitution patterns. For example, ¹H NMR of 8-(methylsulfonyl)-7-ethyl derivatives shows ethyl quartet (δ 4.78 ppm) and methylsulfonyl singlet (δ 3.42 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 287.08 [M+H]⁺) confirm molecular weight .

Advanced: How are reaction conditions optimized to enhance synthetic yields?

Answer:
Key optimizations include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions .
  • Temperature control : Heating to 105°C accelerates thiolate substitution (e.g., sodium methanethiolate reactions) .
  • Catalysts : Triethylamine or Na₂CO₃ facilitates deprotonation of amines during nucleophilic attacks .
  • Workup : Extraction with dichloromethane and silica gel chromatography minimize impurities .

Basic: What in vitro assays evaluate the biological activity of these compounds?

Answer:

  • Enzyme inhibition assays : Purified enzymes (e.g., ALDH1A1, PDE4B1) are incubated with the compound, and activity is measured via NADH fluorescence or substrate turnover .
  • IC₅₀ determination : Dose-response curves quantify inhibitory potency. For example, NCT-501 shows IC₅₀ = 20 nM against ALDH1A1 .
  • Cellular assays : Necroptosis inhibition is tested in HT-29 cells using viability dyes (e.g., propidium iodide) .

Advanced: How does substituent variation at C7/C8 influence biological activity?

Answer:

  • C7 alkyl chains (e.g., ethyl, isopentyl) enhance lipophilicity and membrane permeability, critical for CNS targets like PDE4B1 .
  • C8 pharmacophores : Cyclohexylamino groups improve target selectivity (e.g., ALDH1A1 over ALDH2) by fitting hydrophobic pockets .
  • Sulfonyl groups at C8 (e.g., methylsulfonyl) increase electrophilicity, enhancing covalent binding to cysteine residues in kinases .

Basic: What purification techniques are effective for xanthine derivatives?

Answer:

  • Chromatography : Silica gel columns with gradients of PE:EA or MeOH:EtOAc resolve polar impurities .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (e.g., melting point 271–275°C for 1,3-dimethylxanthine) .
  • Prep-TLC : Used for small-scale purification of intermediates (e.g., sulfonyl derivatives) .

Advanced: How are SAR studies conducted for xanthine-based inhibitors?

Answer:

  • Structural analogs : Synthesize derivatives with varied C7/C8 substituents (e.g., alkyl, aryl, sulfonyl) .
  • Biological profiling : Test analogs against enzyme panels (e.g., ALDH isoforms) to identify selectivity trends .
  • Crystallography : Co-crystallize lead compounds (e.g., NCT-501) with targets to map binding interactions .

Basic: What stability considerations apply to storage of these compounds?

Answer:

  • Temperature : Store at -20°C in airtight containers to prevent decomposition .
  • Solubility : Dissolve in DMSO (≥20 mg/mL) for long-term stock solutions; avoid aqueous buffers due to precipitation .

Advanced: How can metabolic stability be assessed during preclinical development?

Answer:

  • Microsomal assays : Incubate compounds with liver microsomes (human/rat) and measure parent compound depletion via LC-MS .
  • CYP inhibition screening : Test against cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.